molecular formula C8H7NO5 B2425775 4-Hydroxy-3-methyl-5-nitrobenzoic acid CAS No. 861315-61-9

4-Hydroxy-3-methyl-5-nitrobenzoic acid

Cat. No. B2425775
CAS RN: 861315-61-9
M. Wt: 197.146
InChI Key: AUQMLPTXBVNUBP-UHFFFAOYSA-N
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Description

“4-Hydroxy-3-methyl-5-nitrobenzoic acid” is a type of aromatic compound that contains a hydroxy group (-OH), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid molecule . The presence of these functional groups can significantly influence the chemical behavior of the compound.


Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced into the molecule . The exact method would depend on the specific positions of the functional groups in the molecule .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a benzene ring (a six-carbon ring with alternating double bonds), with the hydroxy, methyl, and nitro groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely, depending on the specific functional groups present and their positions . Nitro compounds, for example, are known to undergo a variety of reactions, including reduction to amines and displacement reactions with nitrite ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by the presence and position of the functional groups . For example, the presence of a nitro group can increase the polarity of the molecule, affecting its solubility and reactivity .

Scientific Research Applications

Organic Synthesis and Drug Development

4-Hydroxy-3-methyl-5-nitrobenzoic acid serves as an intermediate in the synthesis of complex organic compounds. Researchers utilize it to create derivatives and explore novel chemical reactions. For instance, it has been employed in the synthesis of coenzyme Q and related compounds .

Fluorimetric Estimation of Homovanillic Acid

Homovanillic acid (HVA) is a metabolite of dopamine and plays a crucial role in neurotransmission. Scientists have developed a fluorimetric method using 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) as an indicator. This method allows for the estimation of HVA in normal brain tissue and has been applied across various species .

Schiff Base Synthesis and Qualitative Studies

Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been prepared using 4-hydroxy-3-methoxybenzaldehyde. These compounds are of interest due to their potential biological activities. High-performance liquid chromatography (HPLC) and UV spectrophotometry methods have been developed for qualitative analysis of these synthesized Schiff bases .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. Some nitrobenzoic acids, for example, are considered hazardous and can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions in the study and application of such compounds could involve exploring their potential uses in various fields, such as medicine and industry . This would likely involve further studies on their synthesis, properties, and mechanisms of action.

properties

IUPAC Name

4-hydroxy-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQMLPTXBVNUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methyl-5-nitrobenzoic acid

Synthesis routes and methods

Procedure details

65% aq. nitric acid solution (2.7 mL, 60 mmol) and fuming nitric acid (2.5 mL, 60 mmol) were added at −10° C. to a solution of 4-hydroxy-3-methyl-benzoic acid methyl ester (4.97 g, 29.9 mmol) in diethyl ether (60 mL). The ice bath was removed and the reaction mixture was stirred at room temperature for 16 h, then partitioned between water and ethyl acetate. The organic layer was washed with brine, dried (MgSO4), and evaporated to afford 4-hydroxy-3-methyl-5-nitro-benzoic acid (6.27 g, 99%). Yellow solid, MS (ISP)=210.1 (M−H)−.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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